molecular formula C22H25NO4S B2872180 3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[3.2.1]OCTANE CAS No. 1448132-25-9

3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[3.2.1]OCTANE

Cat. No.: B2872180
CAS No.: 1448132-25-9
M. Wt: 399.51
InChI Key: VDUOPAHSIDLOEZ-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[321]OCTANE is a complex organic compound featuring a bicyclic structure with multiple functional groups

Scientific Research Applications

Chemistry

In chemistry, 3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[3.2.1]OCTANE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional group diversity.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its bicyclic structure and functional groups make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

Target of Action

The compound, also known as (2-ethoxyphenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone, primarily targets Janus kinases (JAKs) . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It exhibits potent cellular activity for JAK1-mediated IL-6 signaling . Its potency against JAK2 or JAK3 is greater than 1 µM . This selective inhibition of JAK1 and/or TYK2 may minimize or avoid some of the toxicities associated with non-selective JAK inhibitors and potentially offer a better therapeutic window for treating autoimmune diseases .

Biochemical Pathways

The compound’s action on JAK1 and TYK2 affects the JAK-STAT signaling pathway , which is crucial in mediating the response to cytokines and growth factors . By inhibiting JAK1 and TYK2, the compound can effectively suppress the release of proinflammatory cytokines , thereby alleviating inflammation .

Result of Action

The compound’s action results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in animal models of autoimmune diseases . It also significantly reduces the severity of atopic dermatitis (AD), as evidenced by the clearance of skin lesions and improvement in the AD severity score (SCORAD) .

Action Environment

The efficacy of the compound can be influenced by various environmental factors. For instance, the unique structure of the skin can limit the efficacy of topically applied JAK inhibitors in treating AD . This compound, formulated as a topical preparation, has shown promising results in the treatment of ad , suggesting that it may be a promising locally applied drug targeting the JAK-STAT signaling pathway for anti-AD therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[3.2.1]OCTANE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, followed by functional group modifications.

    Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the 2-ethoxyphenyl group: This can be done through etherification reactions using ethoxyphenyl derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[3.2.1]OCTANE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group or the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • (2-methoxyphenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
  • (2-ethoxyphenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Uniqueness

3-(BENZENESULFONYL)-8-(2-ETHOXYBENZOYL)-8-AZABICYCLO[321]OCTANE is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with molecular targets

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c1-2-27-21-11-7-6-10-20(21)22(24)23-16-12-13-17(23)15-19(14-16)28(25,26)18-8-4-3-5-9-18/h3-11,16-17,19H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUOPAHSIDLOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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